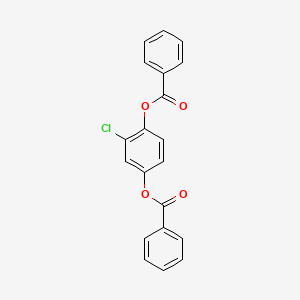

4-(Benzoyloxy)-3-chlorophenyl benzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry

The chemistry of benzoate esters is characterized by the reactivity of the ester functional group. A primary reaction is hydrolysis, which can be catalyzed by either acids or bases, to yield the parent carboxylic acid and alcohol/phenol (B47542). fiveable.me This reversibility is fundamental to their role as protecting groups in organic synthesis. The synthesis of benzoate esters is most commonly achieved through Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. chemicalbook.com Other synthetic methods include the reaction of an alcohol with benzoyl chloride in the presence of a base. The aromatic ring of the benzoate group can also undergo electrophilic substitution reactions, although the ester group is deactivating.

Significance of Substituted Phenyl Benzoates in Academic Studies

The introduction of substituents onto the phenyl rings of phenyl benzoate derivatives gives rise to a vast array of compounds with tailored properties, making them a subject of intense academic and industrial research. These substitutions can influence the electronic and steric nature of the molecule, thereby modulating its reactivity, physical properties, and biological activity.

Substituted phenyl benzoates are extensively studied in materials science, particularly in the field of liquid crystals. nih.govtubitak.gov.tr The rigid, aromatic core of these molecules, combined with the potential for various terminal substituents, allows for the design of compounds with specific mesomorphic properties. nih.gov In medicinal chemistry, substituted phenyl benzoates have been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties. nih.govnih.gov For instance, certain derivatives have shown potential as inhibitors of phosphodiesterase 4 (PDE4). nih.gov Furthermore, in the realm of analytical chemistry, chiral stationary phases based on cellulose (B213188) benzoate derivatives are utilized for the separation of enantiomers. mdpi.com The nature and position of substituents on the phenyl rings play a crucial role in the chiral recognition capabilities of these materials. mdpi.com

Research Trajectories for 4-(Benzoyloxy)-3-chlorophenyl benzoate and Related Structures

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for investigation based on the established significance of related compounds. The presence of two benzoate moieties and a chlorine substituent on one of the phenyl rings provides a unique combination of structural features.

Potential Research Areas:

Liquid Crystal Research: The rigid, multi-ring structure of this compound is characteristic of molecules that can exhibit liquid crystalline phases. Research could focus on the synthesis and characterization of this compound and its homologues to investigate their mesomorphic behavior. The chlorine substituent could influence the intermolecular interactions and thus the transition temperatures and types of liquid crystal phases formed.

Medicinal Chemistry: Given that substituted phenyl benzoates have shown biological activity, this compound could be screened for various therapeutic properties. The presence of halogen atoms can sometimes enhance the biological activity of a molecule.

Materials Science: The compound could be explored as a monomer or an additive in the synthesis of new polymers. The benzoate groups could impart desirable thermal or mechanical properties to the resulting materials.

The following table summarizes the key properties of the parent compound, this compound.

| Property | Value |

| Molecular Formula | C20H13ClO4 |

| Molecular Weight | 352.77 g/mol sigmaaldrich.com |

| MDL Number | MFCD00221793 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H13ClO4 |

|---|---|

Molecular Weight |

352.8 g/mol |

IUPAC Name |

(4-benzoyloxy-3-chlorophenyl) benzoate |

InChI |

InChI=1S/C20H13ClO4/c21-17-13-16(24-19(22)14-7-3-1-4-8-14)11-12-18(17)25-20(23)15-9-5-2-6-10-15/h1-13H |

InChI Key |

UQTVAOCANYYFEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzoyloxy 3 Chlorophenyl Benzoate

Esterification Reactions for Benzoate (B1203000) Synthesis

Esterification is a fundamental class of reactions in organic chemistry for the synthesis of esters. For a molecule like 4-(Benzoyloxy)-3-chlorophenyl benzoate, which contains two ester linkages, these reactions are central to its construction from precursors such as 2-chloro-1,4-hydroquinone and benzoic acid or its derivatives.

Conventional Esterification Pathways

The most traditional route to ester synthesis is the Fischer-Speier esterification, or simply Fischer esterification. This method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. pbworks.com The reaction is an acid-catalyzed nucleophilic acyl substitution. The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid (e.g., benzoic acid), which increases its electrophilicity. pbworks.com The alcohol (in this case, the hydroxyl groups of 2-chloro-1,4-hydroquinone) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester. pbworks.com

Fischer esterification is a reversible process, and the equilibrium constant may limit the final yield. pbworks.comdergipark.org.tr To drive the reaction toward the product side and achieve a high yield, Le Chatelier's principle is applied. Common strategies include using a large excess of one reactant (typically the more available and less expensive one) or removing one of the products, usually water, as it is formed. pbworks.com

Catalyzed Esterification Approaches

The rate of esterification is impractically slow without a catalyst. dergipark.org.tr Catalysts are crucial for achieving complete conversion in a reasonable timeframe. These catalysts can be broadly categorized as homogeneous or heterogeneous.

Homogeneous Catalysts: Traditional catalysts for esterification are strong mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as p-toluenesulfonic acid. dergipark.org.tr While effective, these catalysts present several disadvantages, including corrosiveness, difficulties in separation from the reaction mixture, and potential for side reactions and environmental concerns. dergipark.org.tr

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These are insoluble in the reaction medium, allowing for easy separation and recycling. mdpi.com Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and supported heteropolyacids. dergipark.org.tr More advanced solid acid catalysts based on metals have also been developed. For instance, a zirconium-titanium (Zr/Ti) solid acid has been shown to be effective in catalyzing the esterification of various benzoic acids with methanol. mdpi.com Metal compounds involving tin, titanium, and zirconium can also serve as high-temperature catalysts, typically reaching full activity above 180°C. google.com

Recent studies have also explored novel catalyst systems like deep eutectic solvents (DES), which can act as both the solvent and the catalyst. In a study comparing catalysts for the esterification of benzoic acid, a DES system showed higher catalytic activity than both an ionic liquid and a conventional ion-exchange resin. dergipark.org.tr

| Catalyst System | Reactants | Temperature (°C) | Conversion/Yield | Source |

|---|---|---|---|---|

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic Acid + Ethanol | 75 | 88.3% Conversion | dergipark.org.tr |

| Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic Acid + Butanol | 75 | 87.8% Conversion | dergipark.org.tr |

| Ionic Liquid | Benzoic Acid + Ethanol | 75 | ~20% Conversion | dergipark.org.tr |

| Ion Exchange Resin (Amberlyst 15) | Benzoic Acid + Ethanol | 75 | ~8% Conversion | dergipark.org.tr |

| Titanium Zirconium Solid Acid (ZT10) | Benzoic Acid + Methanol | Reflux | 84.1% Yield (after 2nd reaction cycle) | mdpi.com |

Schotten-Baumann Reaction Principles in Benzoate Synthesis

The Schotten-Baumann reaction is a highly effective method for synthesizing esters from alcohols or phenols using an acyl halide or anhydride (B1165640) in the presence of an aqueous base. chemistnotes.comchemistry-reaction.com This reaction is particularly well-suited for the benzoylation of phenolic compounds. vedantu.com

To synthesize this compound, 2-chloro-1,4-hydroquinone would be treated with benzoyl chloride in the presence of a base like aqueous sodium hydroxide (B78521) (NaOH). chemistnotes.com The reaction proceeds via the following steps:

The base deprotonates the hydroxyl groups of the phenol (B47542), forming a highly nucleophilic phenoxide ion. vedantu.com

The phenoxide ion attacks the electrophilic carbonyl carbon of the benzoyl chloride.

The chloride ion is eliminated, forming the ester linkage.

A key function of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, which prevents it from protonating the starting amine or alcohol and drives the reaction to completion. quora.com The procedure typically involves vigorously shaking the reactants with gradual addition of the benzoyl chloride. chemistnotes.com This method is a robust and widely used tool in organic synthesis for converting alcohols to esters. chemistnotes.com

Advanced Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and environmentally friendly protocols. Advanced strategies often employ alternative energy sources and adhere to the principles of green chemistry.

Ultrasound-Assisted Synthesis Protocols

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool for accelerating synthetic processes. youtube.com Ultrasound irradiation of a liquid medium induces acoustic cavitation—the formation, growth, and violent implosion of microscopic bubbles. This collapse creates transient, localized "hotspots" with extremely high temperatures (several thousand degrees Celsius) and pressures (over a thousand atmospheres). youtube.com

This concentration of energy can dramatically enhance reaction rates, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. youtube.comfigshare.com For esterification and other condensation reactions, ultrasound can provide the activation energy needed without requiring high bulk temperatures, allowing reactions to proceed under milder conditions. figshare.com Research on the synthesis of chalcones, for example, found that the ultrasound-assisted reaction was 225 times faster than the conventional method. mdpi.com The advantages of this protocol include faster reaction rates, mild conditions, high yields, and simple work-up procedures. figshare.com

Green Chemistry Principles in Benzoate Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. worldwidejournals.com Several principles of green chemistry are applicable to the synthesis of benzoates.

Use of Greener Catalysts: As discussed previously, the shift from corrosive homogeneous acid catalysts to reusable and recoverable heterogeneous solid acid catalysts is a key green strategy. mdpi.com These catalysts minimize waste and pollution associated with traditional acid-catalyzed reactions. researchgate.net

Solvent-Free and Aqueous Systems: A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Some esterification reactions have been successfully conducted under solvent-free conditions. dergipark.org.tr Alternatively, using water as the reaction medium is highly desirable. The Schotten-Baumann reaction, which can be performed in an aqueous environment at room temperature, represents a classic example of a green synthetic method. brazilianjournals.com.brbrazilianjournals.com.br

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation and ultrasound aligns with green chemistry principles. figshare.comijsdr.org Microwave-assisted synthesis is known to be energy-efficient and to significantly reduce reaction times for esterification reactions. ijsdr.org Similarly, ultrasound provides an energy-efficient pathway that often results in improved yields and milder reaction conditions. youtube.comfigshare.com These methods represent a move towards more sustainable and cost-effective chemical manufacturing. figshare.com

| Green Chemistry Principle | Method/Technique | Key Advantages | Source |

|---|---|---|---|

| Safer/Reusable Catalysts | Heterogeneous Solid Acids (e.g., Zr/Ti) | Recoverable, reusable, avoids corrosive liquid acids. | mdpi.com |

| Safer Solvents/Reaction Media | Aqueous Environment (Schotten-Baumann) | Eliminates volatile organic solvents, environmentally benign. | brazilianjournals.com.br |

| Safer Solvents/Reaction Media | Solvent-Free Conditions | Maximizes atom economy, reduces solvent waste. | dergipark.org.tr |

| Energy Efficiency | Ultrasound-Assisted Synthesis | Faster reaction rates, milder conditions, improved yields. | figshare.com |

| Energy Efficiency | Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, energy saving. | ijsdr.org |

One-Pot Reaction Strategies

One-pot synthesis offers an efficient route to this compound by reacting 2-chlorohydroquinone with at least two equivalents of benzoyl chloride in a single reaction vessel. This approach is advantageous as it minimizes purification steps and reduces solvent waste. The reaction is typically carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium. byjus.comquora.comlscollege.ac.invedantu.com

The general procedure involves dissolving 2-chlorohydroquinone in an aqueous solution of a base, such as sodium hydroxide. This deprotonates the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion. Subsequently, benzoyl chloride is added, often portion-wise or as a solution in an inert organic solvent, to acylate both hydroxyl groups. The presence of a base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion. byjus.comchemeurope.com Pyridine can also be employed as a base and catalyst, which can sometimes lead to higher reactivity of the acylating agent. byjus.com

A typical one-pot synthesis can be summarized in the following table:

| Step | Reagent/Condition | Purpose |

| 1 | 2-Chlorohydroquinone, Aqueous NaOH | Formation of the diphenoxide salt |

| 2 | Benzoyl Chloride (≥ 2 eq.) | Acylating agent for both hydroxyl groups |

| 3 | Vigorous Stirring | To ensure efficient mixing of the biphasic system |

| 4 | Temperature Control (e.g., 0-25 °C) | To manage the exothermic reaction |

| 5 | Work-up (Filtration, Washing, Recrystallization) | Isolation and purification of the final product |

The efficiency of the one-pot strategy is dependent on factors such as the concentration of the base, reaction temperature, and the rate of addition of benzoyl chloride.

Precursor Synthesis and Intermediate Isolation for this compound

The primary precursor for the synthesis of this compound is 2-chlorohydroquinone. This substituted hydroquinone (B1673460) can be synthesized through various methods, including the chlorination of hydroquinone or the reduction of 2-chloro-p-benzoquinone.

Once 2-chlorohydroquinone is obtained, a stepwise synthesis of the final product can be undertaken. This involves the isolation of the mono-acylated intermediate, 4-hydroxy-2-chlorophenyl benzoate. This approach allows for greater control over the reaction and may be preferred when selective acylation is desired or to minimize the formation of side products.

The synthesis of the intermediate can be achieved by reacting 2-chlorohydroquinone with one equivalent of benzoyl chloride under controlled conditions. The reaction can be stopped before the second acylation occurs, and the mono-ester can be isolated and purified. Subsequently, the isolated 4-hydroxy-2-chlorophenyl benzoate is subjected to a second acylation step with another equivalent of benzoyl chloride to yield the final product.

| Step | Reactants | Product | Key Considerations |

| 1 | 2-Chlorohydroquinone + 1 eq. Benzoyl Chloride | 4-Hydroxy-2-chlorophenyl benzoate | Careful control of stoichiometry and reaction time to favor mono-acylation. |

| 2 | 4-Hydroxy-2-chlorophenyl benzoate + 1 eq. Benzoyl Chloride | This compound | Can be carried out under similar Schotten-Baumann conditions as the first step. |

This stepwise approach, while more laborious, can sometimes lead to a purer final product by allowing for the purification of the intermediate.

Reaction Condition Optimization for Benzoate Formation

The optimization of reaction conditions for the formation of this compound via the Schotten-Baumann reaction is critical for maximizing yield and purity. cam.ac.uk Key parameters that can be varied include the choice and concentration of the base, the solvent system, reaction temperature, and the presence of a catalyst.

Base: Sodium hydroxide is a commonly used and cost-effective base. iitk.ac.in The concentration of the aqueous NaOH solution can influence the reaction rate. Pyridine can also be used as a base and has been shown to enhance the acylating power of acid chlorides. byjus.com

Solvent: The Schotten-Baumann reaction is often performed in a two-phase system, typically consisting of water and a non-polar organic solvent like dichloromethane or diethyl ether. chemeurope.com The organic solvent dissolves the benzoyl chloride and the final product, while the aqueous phase contains the base and the phenoxide salt. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Temperature: The acylation reaction is often exothermic. Maintaining a low temperature, for instance, by using an ice bath, can help to control the reaction rate and minimize side reactions such as the hydrolysis of benzoyl chloride.

Catalyst: While the base itself acts as a catalyst, phase-transfer catalysts can sometimes be employed in biphasic systems to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, thereby accelerating the reaction.

A summary of parameters for optimization is presented below:

| Parameter | Variation | Expected Outcome |

| Base | NaOH vs. Pyridine | Pyridine may increase reaction rate. |

| Solvent | Biphasic (e.g., H₂O/CH₂Cl₂) vs. Monophasic | Biphasic is standard for Schotten-Baumann. |

| Temperature | 0-5 °C vs. Room Temperature | Lower temperatures can improve selectivity. |

| Stoichiometry | Molar ratio of Benzoyl Chloride to 2-Chlorohydroquinone | Excess benzoyl chloride can drive the reaction to completion but may require more extensive purification. |

By systematically varying these parameters, the optimal conditions for the synthesis of this compound can be determined to achieve the desired yield and purity.

Structural Elucidation and Solid State Analysis of 4 Benzoyloxy 3 Chlorophenyl Benzoate

X-ray Crystallography for Molecular Structure Determination

A complete X-ray crystallographic analysis would provide precise data on the molecule's geometry and the arrangement of molecules within the crystal.

Unit Cell Parameters and Space Group Determination

The unit cell is the fundamental repeating unit of a crystal. Its dimensions (a, b, c, α, β, γ) and the symmetry operations that relate the molecules within it (the space group) are unique to a specific crystalline form of a compound. Without experimental data for 4-(Benzoyloxy)-3-chlorophenyl benzoate (B1203000), these parameters remain undetermined.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A hypothetical data table for bond lengths and angles is presented below for illustrative purposes, based on typical values for similar functional groups.

| Bond/Angle | Typical Value (Å/°) |

| C-Cl | 1.73 - 1.75 |

| C=O | 1.19 - 1.22 |

| C-O (ester) | 1.33 - 1.36 |

| O-C (ester) | 1.44 - 1.47 |

| C-O-C (ester) | 115 - 120 |

| O-C=O (ester) | 122 - 126 |

Note: This table is illustrative and does not represent experimental data for 4-(Benzoyloxy)-3-chlorophenyl benzoate.

Supramolecular Interactions in Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. These interactions are crucial in determining the stability and physical properties of the crystalline solid.

Hydrogen Bonding Networks (C-H⋯O)

In the absence of strong hydrogen bond donors, weak C-H⋯O hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The carbonyl oxygen atoms of the benzoate groups are potential hydrogen bond acceptors, while the aromatic C-H groups can act as donors. These interactions, although individually weak, can collectively contribute to the formation of a stable three-dimensional network.

π-π Stacking Interactions

The presence of multiple aromatic rings in the molecule suggests that π-π stacking interactions are likely to be a prominent feature of its crystal packing. These interactions occur between the electron-rich π-systems of adjacent aromatic rings. The geometry of these interactions can vary, including face-to-face and offset arrangements, and they are a significant driving force in the self-assembly of aromatic molecules in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, one can gain detailed insights into the nature and prevalence of different intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would typically investigate a range of potential interactions, including:

C-H···π Interactions: The electron-rich phenyl rings in the benzoate groups can act as acceptors for hydrogen atoms from neighboring molecules, forming weak C-H···π bonds that are crucial for stabilizing the three-dimensional structure.

π-π Stacking: Interactions between the aromatic rings are expected. These can be identified on the Hirshfeld surface by characteristic red and blue triangles on the shape-index map, indicating complementary stacking arrangements.

C-H···O Interactions: The carbonyl oxygen atoms of the ester groups are potential hydrogen bond acceptors, leading to C-H···O interactions that would appear as distinct red spots on the d_norm map of the Hirshfeld surface.

Halogen Interactions (C-Cl···π, C-Cl···O): The chlorine atom on the central phenyl ring can participate in halogen bonding, acting as an electrophilic region that interacts with electron-rich areas of adjacent molecules, such as π-systems or oxygen atoms.

The relative contributions of these different interactions are quantified using 2D fingerprint plots, which provide a summary of all intermolecular contacts. For analogous aromatic esters, H···H, C···H/H···C, and O···H/H···O contacts typically account for the majority of the interactions, governing the supramolecular assembly.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 50 |

| C···H/H···C | 20 - 30 |

| O···H/H···O | 10 - 20 |

| Cl···H/H···Cl | 5 - 10 |

| C···C (π-π) | 3 - 7 |

| Cl···O/O···Cl | < 2 |

Energy Framework Analysis

Building upon the geometric insights from Hirshfeld surface analysis, energy framework analysis provides a quantitative measure of the intermolecular interaction energies within the crystal. This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors, offering a deeper understanding of the crystal's energetic landscape.

The total interaction energy is visualized through energy frameworks, where cylinders connect the centroids of interacting molecules. The thickness of the cylinders is proportional to the strength of the interaction energy. For compounds with significant π-stacking and other directional interactions, the energy frameworks would show distinct topologies.

Dispersion Energy: In molecules dominated by aromatic rings, like this compound, dispersion forces are typically the most significant contributor to the total stabilization energy. This would be visualized as prominent green cylinders in the energy framework diagram.

Electrostatic Energy: The polar ester groups and the chlorine atom introduce significant electrostatic character. The electrostatic framework (red cylinders) would highlight the importance of interactions involving these polar regions.

Table 2: Illustrative Interaction Energies for a Molecular Pair in a Hypothetical Crystal of this compound (Note: This table is illustrative and not based on experimental data for the specific compound.)

| Energy Component | Value (kJ/mol) |

| Electrostatic | -45.0 |

| Polarization | -12.5 |

| Dispersion | -80.0 |

| Repulsion | 65.0 |

| Total | -72.5 |

Spectroscopic Characterization of 4 Benzoyloxy 3 Chlorophenyl Benzoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 4-(Benzoyloxy)-3-chlorophenyl benzoate (B1203000), mass spectrometry provides crucial information for confirming its molecular weight and deducing its structure through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙), whose m/z value would correspond to the molecular weight of the compound. The inherent instability of the initial molecular ion leads to its fragmentation into smaller, more stable ions. The fragmentation of phenyl benzoates is well-documented and typically involves cleavage at the ester linkages.

The primary fragmentation pathways for 4-(Benzoyloxy)-3-chlorophenyl benzoate are anticipated to be the cleavage of the C-O bonds of the ester groups. This would result in the formation of several key fragment ions. The most prominent fragmentation is the cleavage of the ester bond, leading to the formation of a benzoyl cation and a benzoyoxychlorophenoxy radical, or a benzoyoxychlorophenyl cation and a benzoyl radical. The stability of the resulting carbocations plays a significant role in determining the relative abundance of the observed fragment ions.

A plausible fragmentation pattern would involve the formation of the benzoyl cation (C₆H₅CO⁺) at m/z 105, which is a common and stable fragment for benzoate esters. Another significant fragmentation would be the cleavage to form the 4-(benzoyloxy)-3-chlorophenoxy cation. Further fragmentation of this ion could also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Predicted Fragment Ion | Structure | Predicted m/z |

| Benzoyl cation | C₇H₅O⁺ | 105 |

| 3-Chloro-4-hydroxyphenyl cation | C₆H₄ClO⁺ | 127/129 |

| Phenyl cation | C₆H₅⁺ | 77 |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the m/z values with very high accuracy (typically to four or five decimal places), HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound (C₂₀H₁₃ClO₄), the theoretical monoisotopic mass of the molecular ion [M]⁺˙ can be calculated with high precision. This exact mass serves as a key identifier for the compound, confirming its elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass. HRMS would also be invaluable in confirming the elemental composition of the various fragment ions observed in the standard mass spectrum, thereby providing greater confidence in the proposed fragmentation pathways.

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Description | Calculated Exact Mass (m/z) |

| C₂₀H₁₃³⁵ClNaO₄⁺ | [M+Na]⁺ | 387.0344 |

| C₂₀H₁₃³⁵ClO₄⁺ | [M]⁺ | 364.0451 |

| C₇H₅O⁺ | Benzoyl cation | 105.0335 |

Note: The table provides calculated exact masses for predicted ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's structure, particularly its chromophores.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its aromatic and carbonyl chromophores. The presence of two benzoate groups and a substituted phenyl ring suggests that the spectrum will exhibit absorptions characteristic of these systems.

The electronic transitions in this compound are primarily of the π → π* and n → π* types. The benzene (B151609) rings and the carbonyl groups of the ester functionalities are the main chromophores responsible for these transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. For aromatic systems, these transitions are often observed in the region of 200-280 nm. The presence of substituents on the phenyl rings, such as the chloro and benzoyloxy groups, can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.

The n → π* transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths, often above 280 nm.

Table 3: Expected Electronic Transitions for this compound

| Type of Transition | Associated Chromophore | Expected Wavelength Region (nm) |

| π → π | Benzene rings, Carbonyl groups | ~200-280 |

| n → π | Carbonyl groups | >280 |

Note: This table is illustrative of the expected electronic transitions based on the functional groups present in the molecule.

Computational and Theoretical Studies of this compound Remain Unexplored

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the compound This compound . Despite the availability of advanced computational chemistry methods, detailed studies focusing on its molecular structure, electronic properties, and reactivity through theoretical calculations have not been published.

Techniques such as Density Functional Theory (DFT) are powerful tools for investigating molecules at the atomic level. These methods are routinely used to determine optimized geometrical structures, understand the conformational possibilities and their relative energies, and to compare theoretical structural parameters with experimental data obtained from techniques like X-ray crystallography. However, no such computational or experimental structural studies for this compound are available in the public domain.

Furthermore, the electronic structure of this compound remains uncharacterized from a theoretical standpoint. Key insights into its chemical behavior could be derived from an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are fundamental in predicting a molecule's reactivity, kinetic stability, and electronic transitions.

Similarly, conceptual DFT provides a framework for quantifying a molecule's reactivity through descriptors like electrophilicity and nucleophilicity indices. Calculation of these parameters for this compound would offer valuable predictions about its behavior in chemical reactions, but this analysis has not been performed.

Computational Chemistry and Theoretical Studies of 4 Benzoyloxy 3 Chlorophenyl Benzoate

Spectroscopic Property Predictions and Correlations

Theoretical IR and Raman Spectra

There are no specific published theoretical studies detailing the predicted Infrared (IR) and Raman spectra for 4-(benzoyloxy)-3-chlorophenyl benzoate (B1203000). Such an analysis would typically involve geometry optimization of the molecule followed by vibrational frequency calculations using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)). The resulting data would provide a detailed assignment of vibrational modes, including stretching, bending, and torsional motions of the functional groups present in the molecule, such as the C=O, C-O-C, and C-Cl bonds, as well as the vibrations of the phenyl rings.

Theoretical NMR Chemical Shifts

Specific theoretical predictions for the 1H and 13C NMR chemical shifts of 4-(benzoyloxy)-3-chlorophenyl benzoate have not been reported in the available literature. A computational analysis, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, would be required to predict the chemical shifts for each unique proton and carbon atom in the molecule. These theoretical values, when compared to experimental data, are invaluable for the definitive structural elucidation of the compound.

Theoretical UV-Vis Spectra

Detailed theoretical studies on the UV-Vis absorption spectrum of this compound using methods like Time-Dependent Density Functional Theory (TD-DFT) are not available in the current body of scientific literature. Such a study would predict the electronic transitions, corresponding excitation energies, and oscillator strengths. This information helps in understanding the electronic structure and identifying the nature of the transitions, such as π→π* or n→π*, which are characteristic of the aromatic rings and carbonyl groups within the molecule.

Non-linear Optical (NLO) Properties

There is no specific information available from computational studies regarding the non-linear optical (NLO) properties of this compound. A theoretical investigation into the NLO properties would involve the calculation of parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These calculations, typically performed using DFT methods, are essential to assess the potential of the molecule for applications in optoelectronic devices. Without such studies, the NLO characteristics of this specific compound remain undetermined.

Natural Bond Orbital (NBO) Analysis

A Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available scientific literature. NBO analysis is a powerful tool used to study intramolecular and intermolecular bonding and interactions. It provides detailed insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule. For this compound, an NBO analysis could elucidate the stability imparted by interactions between donor (lone pair) and acceptor (antibonding) orbitals, particularly involving the ester linkages and the aromatic systems.

Molecular Electrostatic Potential (MEP) Mapping

There are no published studies that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable computational tool for visualizing the charge distribution on the molecular surface, which allows for the prediction of reactive sites for electrophilic and nucleophilic attack. For this compound, an MEP analysis would highlight the electron-rich regions (likely around the carbonyl oxygen atoms) and electron-deficient regions, providing crucial information about its chemical reactivity and intermolecular interaction patterns.

Reaction Mechanisms and Chemical Reactivity of 4 Benzoyloxy 3 Chlorophenyl Benzoate

Mechanistic Investigations of Benzoate (B1203000) Ester Formation

The synthesis of 4-(benzoyloxy)-3-chlorophenyl benzoate involves the formation of two ester bonds, a reaction class that has been extensively studied. Generally, esterification involves the reaction of a carboxylic acid or its derivative with a phenol (B47542).

The formation of benzoate esters is typically facilitated by catalysts that enhance the electrophilicity of the carboxylic acid's carbonyl carbon. youtube.com Common methods include:

Acid Catalysis (Fischer Esterification) : In this equilibrium process, a strong acid catalyst protonates the carbonyl oxygen of benzoic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of the phenol. youtube.com The reaction proceeds through a tetrahedral intermediate. To drive the reaction toward the product, one of the reactants is often used in excess. youtube.com

Acyl Chloride Method : A more reactive derivative of benzoic acid, such as benzoyl chloride, can be reacted with the phenol in the presence of a base like pyridine. The base serves to neutralize the hydrochloric acid byproduct, shifting the equilibrium towards the formation of the ester.

DCC/DMAP Coupling : A widely used modern method for esterification under mild conditions involves N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). nih.govtubitak.gov.tr DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then efficiently attacked by the phenol, with DMAP acting as an acyl-transfer catalyst. nih.govtubitak.gov.tr

Solid Acid Catalysts : Heterogeneous catalysts, such as zirconium/titanium solid acids, have been developed for the esterification of benzoic acids. researchgate.netmdpi.com These catalysts function as Lewis acids, activating the carbonyl group of the benzoic acid for nucleophilic attack by the alcohol or phenol. mdpi.com

A summary of common catalytic methods for benzoate ester synthesis is presented below.

| Catalyst System | Reagents | Key Intermediate | Conditions |

| Fischer Esterification | Benzoic Acid, Phenol, Strong Acid (e.g., H₂SO₄) | Protonated Carbonyl | Typically requires heat and excess reactant |

| Acyl Chloride Method | Benzoyl Chloride, Phenol, Base (e.g., Pyridine) | Acylpyridinium ion | Often performed at or below room temperature |

| DCC/DMAP Coupling | Benzoic Acid, Phenol, DCC, DMAP | O-acylisourea | Mild, room temperature conditions |

| Solid Acid Catalyst | Benzoic Acid, Phenol, Zr/Ti solid acid | Lewis acid-activated carbonyl | Heterogeneous, allows for easier catalyst separation |

While ionic mechanisms are predominant in ester synthesis, radical pathways have also been explored. For instance, visible-light-induced methods can achieve the oxidative esterification of aldehydes with phenols. acs.org In one such pathway, a phenolate (B1203915) is excited by visible light and then oxidized to generate a radical, which initiates a chain reaction leading to the formation of an acyl bromide intermediate. This intermediate subsequently reacts with a phenolate anion to yield the final ester product. acs.org

Another approach involves the generation of acyloxymethyl radicals from iodomethyl esters, which can then participate in addition reactions. organic-chemistry.org Copper-catalyzed C-H esterification reactions promoted by blue-light irradiation can also proceed through radical mechanisms, where light facilitates the reduction of Cu(II) to Cu(I), which then generates an alkoxyl radical. organic-chemistry.org However, it is important to note that these radical pathways are generally employed for specific types of ester synthesis and are less common for the direct preparation of simple aryl benzoates compared to traditional ionic methods. The reaction of benzoic acid with hydroxyl radicals has been studied, indicating that radical addition to the aromatic ring is a feasible process. rsc.orgresearchgate.net

Chemical Transformations and Derivatives of this compound

The structure of this compound provides multiple avenues for further chemical modification, including reactions on the aromatic rings and cleavage of the ester bonds.

The aromatic rings of the molecule can undergo electrophilic aromatic substitution, a fundamental class of reactions for functional group interconversion on aromatic compounds. solubilityofthings.com The existing substituents—the benzoyloxy group and the chlorine atom—are both ortho-, para-directing, though they deactivate the ring towards electrophilic attack. Potential transformations include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. solubilityofthings.com

Halogenation : Introduction of additional halogen atoms (e.g., Br, Cl) using a Lewis acid catalyst. solubilityofthings.com

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups, although the deactivating nature of the existing substituents might necessitate harsh reaction conditions. solubilityofthings.com

These reactions allow for the synthesis of a variety of derivatives with modified electronic and steric properties. compoundchem.com

The ester linkages are susceptible to cleavage, most commonly through hydrolysis, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. nih.gov This proceeds through a tetrahedral intermediate, which then collapses to form a carboxylate salt and a phenoxide. nih.gov The rate-determining step is typically the formation of this tetrahedral intermediate. nih.gov Phenyl benzoates are known to hydrolyze relatively quickly due to the stability of the resulting phenoxide ion. nih.gov

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is an equilibrium-controlled process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. acs.org Steric hindrance around the ester group can significantly affect the rate of hydrolysis. acs.org

The two ester groups in this compound may exhibit different hydrolysis rates due to the electronic influence of the chlorine substituent on the adjacent ring. Enzymatic hydrolysis, for instance by carboxylesterases, can also cleave benzoate esters, often with high specificity. nih.gov Additionally, certain chemical agents can induce ester bond cleavage through specific mechanisms, such as the hydrolysis of ester bonds in myeloperoxidase by benzoic acid hydrazide analogs. nih.gov

Advanced Characterization Methodologies

Inverse Gas Chromatography (IGC) for Thermodynamic Interaction Parameters

Inverse Gas Chromatography (IGC) is a highly sensitive and versatile technique used to characterize the surface and bulk properties of solid, non-volatile materials. nih.govresearchgate.net In this method, the material to be studied, such as 4-(Benzoyloxy)-3-chlorophenyl benzoate (B1203000), would be packed into a column as the stationary phase. Volatile probe molecules with known properties are then injected into the column with a carrier gas. nih.govresearchgate.net By measuring the time it takes for these probes to travel through the column, one can calculate various thermodynamic interaction parameters.

This analysis can determine the dispersive component of surface energy, specific free energy of adsorption for acidic or basic probes, and Flory-Huggins interaction parameters, which are crucial for understanding solubility and miscibility with other substances like polymers. nih.gov

Research Findings: A thorough literature search yielded no studies applying IGC to 4-(Benzoyloxy)-3-chlorophenyl benzoate. Therefore, no data on its thermodynamic interaction parameters are available.

Table 1: Illustrative IGC Thermodynamic Interaction Parameters This table is provided for illustrative purposes only to show the type of data obtained from IGC analysis. No experimental data is available for this compound.

| Parameter | Symbol | Representative Unit |

|---|---|---|

| Dispersive Component of Surface Energy | γsd | mJ/m² |

| Specific Free Energy of Adsorption | ΔGasp | kJ/mol |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a cornerstone of thermal analysis, used to measure the heat flow associated with thermal transitions in a material as a function of temperature. researchgate.net For a compound like this compound, a DSC analysis would involve heating a small sample at a controlled rate to identify key thermal events. These include the melting point (Tm), the glass transition temperature (Tg) if the material is amorphous, and any crystallization (Tc) or solid-solid phase transitions. This information is vital for determining the compound's thermal stability, processing window, and physical state at various temperatures.

Research Findings: No DSC thermograms or thermal transition data have been published for this compound.

Table 2: Illustrative DSC Thermal Transition Data This table is provided for illustrative purposes only. No experimental data is available for this compound.

| Thermal Transition | Symbol | Representative Unit |

|---|---|---|

| Glass Transition Temperature | Tg | °C or K |

| Melting Temperature | Tm | °C or K |

| Crystallization Temperature | Tc | °C or K |

Spectroscopic and Electrochemical Measurements for Mechanistic Elucidation

A suite of spectroscopic and electrochemical techniques is essential for confirming the structure of a compound and elucidating its electronic and redox properties.

Spectroscopy: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) would be used to confirm the molecular structure of this compound. NMR provides information about the chemical environment of atoms, IR identifies functional groups, and MS determines the molecular weight and fragmentation pattern.

Electrochemistry: Methods like cyclic voltammetry could be used to study the oxidation and reduction potentials of the compound. This provides insight into its electronic properties, such as the energies of its highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), and its stability towards electrochemical processes.

Research Findings: No spectroscopic or electrochemical studies dedicated to the mechanistic elucidation of this compound are available in the scientific literature. While the synthesis of related chlorinated phenyl benzoates has been described, detailed characterization data for this specific isomer is absent. chemicalbook.com

Synthesis and Characterization of Structural Analogues and Derivatives of 4 Benzoyloxy 3 Chlorophenyl Benzoate

Chlorophenyl Benzoate (B1203000) Analogues with Varied Substitutions

The synthesis of chlorophenyl benzoate analogues can be achieved through several established methods, primarily involving the esterification of a substituted phenol (B47542) with a substituted benzoic acid or its derivative. A common approach is the Schotten-Baumann reaction, where a phenol reacts with a benzoyl chloride in the presence of a base.

For instance, the synthesis of p-chlorophenyl benzoate has been reported by reacting p-chlorophenol with benzamide (B126) in the presence of a catalyst system comprising Fe(NO₃)₃·6H₂O and trifluoromethanesulfonic acid in 1,2-xylene at 80°C, affording the product in a 71% yield. Another example is the preparation of 3-chlorophenyl benzoate, which can be synthesized by conventional methods and characterized by its melting point, as well as IR and NMR spectroscopy. Single crystals of 3-chlorophenyl benzoate have been obtained by the slow evaporation of an ethanolic solution, allowing for detailed X-ray diffraction studies.

The characterization of these analogues typically involves a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is essential for elucidating the chemical structure, while Infrared (IR) spectroscopy helps in identifying functional groups, such as the carbonyl (C=O) stretch of the ester. Mass spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. For crystalline solids, single-crystal X-ray diffraction provides precise information about the molecular geometry, bond lengths, bond angles, and packing in the solid state.

A variety of substituted chlorophenyl benzoates have been synthesized to study the effect of different substituents on their properties. The table below summarizes some examples of synthesized chlorophenyl benzoate analogues and their reported characterization data.

| Compound Name | Synthetic Method | Characterization Techniques | Key Findings |

| p-Chlorophenyl benzoate | Reaction of p-chlorophenol with benzamide catalyzed by Fe(NO₃)₃·6H₂O/trifluoromethanesulfonic acid | Chromatographic separation | Yield of 71% was achieved. |

| 3-Chlorophenyl benzoate | Not specified in detail, but mentioned as a standard method | Melting point, IR, NMR, X-ray diffraction | The C=O group is syn to the chloro group. The dihedral angle between the two aromatic rings is 56.88 (6)°. |

| 2,3-Dichlorophenyl benzoate | Not specified in detail | X-ray diffraction | The dihedral angle between the benzene (B151609) and benzoyl rings is 50.16 (7)°. |

| 3,4-Dichlorophenyl benzoate | Not specified in detail | X-ray diffraction | The dihedral angle between the benzene and benzoyl rings is 53.77 (5)°. |

Benzyloxy Benzoate Analogues

Benzyloxy benzoate analogues represent another important class of derivatives where a benzyloxy group is incorporated into the molecular structure. The synthesis of these compounds often involves the reaction of a hydroxybenzoate derivative with a benzyl (B1604629) halide in the presence of a base, or the esterification of a benzyloxyphenol with a benzoic acid derivative.

A notable example is the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, a liquid crystalline compound. nih.gov The synthesis involved a multi-step process starting from the alkylation of ethyl 4-hydroxybenzoate (B8730719) with 1-bromododecane, followed by hydrolysis to the corresponding carboxylic acid. nih.gov This acid was then coupled with 4-benzyloxyphenol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as coupling agents. nih.gov The final product was purified by column chromatography and characterized by ¹H and ¹³C NMR spectroscopy. nih.gov

The synthesis of benzyl benzoate itself can be achieved through various routes, including the reaction of sodium benzoate with benzyl chloride, often catalyzed by a phase-transfer catalyst, or the reaction of benzaldehyde (B42025) with sodium benzyloxide. Enzymatic synthesis using immobilized lipases has also been explored as a greener alternative, employing acyl donors like benzoic anhydride (B1165640).

The characterization of benzyloxy benzoate analogues relies on standard spectroscopic methods. For instance, in the characterization of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, ¹H NMR confirmed the presence of the aromatic protons, the benzylic methylene (B1212753) protons, and the long alkyl chain protons, while ¹³C NMR provided detailed information about the carbon skeleton. nih.gov For liquid crystalline analogues, techniques such as polarizing optical microscopy (POM) and differential scanning calorimetry (DSC) are crucial for identifying and characterizing the mesophases. nih.gov

Below is a table summarizing some benzyloxy benzoate analogues and their synthetic and characterization details.

| Compound Name | Synthetic Method | Characterization Techniques | Key Findings |

| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate | DCC/DMAP mediated esterification of 4-(4-n-dodecyloxybenzoyloxy)benzoic acid and 4-benzyloxyphenol nih.gov | ¹H NMR, ¹³C NMR, Polarizing Optical Microscopy, Differential Scanning Calorimetry nih.gov | Exhibits enantiotropic nematic (N) and tilted smectic (SmC) liquid crystal phases. nih.gov |

| Benzyl benzoate | Reaction of sodium benzoate with benzyl chloride; Reaction of benzaldehyde with sodium benzyloxide; Enzymatic acylation. | Boiling point, Refractive index, Saponification analysis | A versatile compound used as a solvent and in fragrances. |

| Methyl 5-acetyl-2-(benzyloxy)benzoate | Benzylation of methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and catalyst. | Not specified in detail | An intermediate in the synthesis of other pharmaceutical compounds. |

Structural Modifications at the Benzoyl and Chlorophenyl Moieties

Structural modifications at the benzoyl and chlorophenyl moieties of 4-(benzoyloxy)-3-chlorophenyl benzoate can be systematically performed to fine-tune the physicochemical and biological properties of the molecule. These modifications can include the introduction of various substituents, altering the position of existing substituents, or replacing the aromatic rings with other cyclic systems.

On the benzoyl moiety, substituents such as alkyl, alkoxy, nitro, and cyano groups can be introduced at the ortho, meta, or para positions of the phenyl ring. This is typically achieved by starting with the appropriately substituted benzoic acid or benzoyl chloride in the esterification reaction. For example, the synthesis of substituted phenyl benzoates has been carried out to study the electronic effects of these substituents on the carbonyl group.

Similarly, the chlorophenyl moiety can be modified. The position of the chlorine atom can be moved from the meta to the ortho or para position. Additional substituents can also be introduced on this ring. For instance, the synthesis of 2-benzoyl-4-chlorophenyl benzoate involves the benzoylation of a substituted hydroxy benzophenone, which itself can be synthesized via a Fries rearrangement of a substituted phenyl benzoate.

The introduction of different functional groups can significantly impact the molecule's electronic properties, lipophilicity, and steric profile. For example, electron-withdrawing groups on the benzoyl ring can influence the reactivity of the ester carbonyl group, while bulky substituents on either ring can affect the molecular conformation.

Impact of Structural Variations on Molecular Conformation and Intermolecular Interactions

Structural variations in chlorophenyl benzoate analogues have a profound impact on their molecular conformation and the nature of their intermolecular interactions in the solid state. These factors, in turn, influence the macroscopic properties of the compounds, such as melting point, solubility, and, in some cases, liquid crystalline behavior.

X-ray crystallography studies on substituted phenyl benzoates have provided valuable insights into their molecular conformations. A key conformational feature is the dihedral angle between the planes of the two aromatic rings. For example, in 3-chlorophenyl benzoate, this angle is 56.88 (6)°. nih.gov In contrast, the dihedral angles in 2,3-dichlorophenyl benzoate and 3,4-dichlorophenyl benzoate are 50.16 (7)° and 53.77 (5)°, respectively. These variations highlight how the position and number of chlorine substituents can influence the twisting of the molecule. The conformation of the ester linkage is also of interest; in 3-chlorophenyl benzoate, the C=O bond is syn to the meta-chloro group. nih.gov

Substituents also play a crucial role in directing intermolecular interactions. In the crystal structure of 3-chlorophenyl benzoate, molecules are linked into linear chains via weak C-H···O hydrogen bonds. nih.gov In more complex analogues, such as 2-benzoyl-4-chlorophenyl benzoate, both intra- and intermolecular C-H···O interactions are observed, leading to the formation of centrosymmetric dimers.

Computational studies, such as those using Density Functional Theory (DFT), can complement experimental data by providing information on rotational barriers and the potential energy surface for the torsion of the phenyl rings. For phenyl benzoate, theoretical calculations have been used to estimate the shape of the potential energy functions for torsion around the Ph-O and Ph-C bonds.

The electronic effects of substituents on both the phenyl and benzoyl rings can also influence intermolecular interactions. A study on a wide set of substituted phenyl benzoates using ¹³C NMR spectroscopy revealed a cross-interaction between substituents on the two aromatic rings. nih.gov Electron-withdrawing substituents in one ring were found to decrease the sensitivity of the carbonyl carbon's chemical shift to substitution on the other ring, which can be explained by the substituent-sensitive balance of different resonance structures. nih.gov This electronic interplay can affect the polarity of the molecule and, consequently, the strength of dipole-dipole interactions.

The table below summarizes the impact of structural variations on the conformation and intermolecular interactions of some benzoate derivatives.

| Compound | Structural Variation | Impact on Conformation | Impact on Intermolecular Interactions |

| 3-Chlorophenyl benzoate | Chloro group at the meta position of the phenyl ring. nih.gov | Dihedral angle of 56.88 (6)° between the aromatic rings; C=O bond is syn to the chloro group. nih.gov | Molecules are linked by weak C-H···O hydrogen bonds into linear chains. nih.gov |

| 2,3-Dichlorophenyl benzoate | Two chloro groups on the phenyl ring. | Dihedral angle of 50.16 (7)° between the aromatic rings. | Not specified in detail. |

| 3,4-Dichlorophenyl benzoate | Two chloro groups on the phenyl ring. | Dihedral angle of 53.77 (5)° between the aromatic rings. | Not specified in detail. |

| 2-Benzoyl-4-chlorophenyl benzoate | A benzoyl group at the ortho position and a chloro group at the para position of the phenyl ring. | The dihedral angles between the benzoate and the chlorobenzene (B131634) and benzoyl rings are 68.82 (5)° and 53.76 (6)°, respectively. | Forms centrosymmetric dimers through pairs of C-H···O hydrogen bonds. |

| Substituted Phenyl Benzoates | Various electron-withdrawing and electron-donating groups on both rings. nih.gov | Influences the electronic structure and resonance contributions. nih.gov | Affects the sensitivity of the carbonyl group to electronic effects, influencing dipole-dipole interactions. nih.gov |

Concluding Remarks and Future Research Directions

Summary of Current Research Trends on 4-(Benzoyloxy)-3-chlorophenyl benzoate (B1203000) and Analogues

Research interest in aromatic esters, particularly benzoate derivatives, continues to be strong due to their diverse applications in materials science, liquid crystals, and as intermediates in organic synthesis. While specific research on 4-(Benzoyloxy)-3-chlorophenyl benzoate is not extensively documented in publicly available literature, trends in the study of its analogues provide a clear indication of promising research directions. The primary focus for analogous compounds has been on the synthesis and characterization of novel liquid crystals and exploring their mesomorphic properties. For instance, compounds with similar ester linkages are often investigated for their potential in creating new materials with specific optical or electronic properties.

The synthesis of related compounds, such as 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, highlights a common strategy involving the esterification of a substituted phenol (B47542) with a benzoic acid derivative. nih.govtubitak.gov.tr These syntheses often employ coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). nih.govtubitak.gov.tr The characterization of these analogues typically involves spectroscopic methods like ¹H NMR and ¹³C NMR, alongside techniques to study their liquid crystalline phases, such as polarizing microscopy and differential scanning calorimetry. nih.gov

Furthermore, research into benzoate esters extends to their potential biological activities. Analogues are sometimes designed and synthesized to evaluate their efficacy as, for example, antagonists for certain receptors. nih.gov This indicates a potential, though unexplored, avenue for this compound in medicinal chemistry, likely as a scaffold or intermediate.

Potential Avenues for Advanced Synthetic Methodologies

The classical synthesis of benzoate esters, including what would be presumed for this compound, typically involves the reaction of a phenol with a benzoyl chloride in the presence of a base, or the coupling of a carboxylic acid and a phenol using reagents like DCC. While effective, these methods can sometimes require harsh conditions or produce stoichiometric byproducts that can be difficult to remove.

Future synthetic approaches could focus on more sustainable and efficient catalytic methods. For example, the use of recyclable catalysts for the acylation of phenols offers a greener alternative to traditional methods. organic-chemistry.org Advances in transition-metal-catalyzed cross-coupling reactions could also be adapted for the synthesis of complex benzoate esters, potentially allowing for the introduction of a wider range of functional groups under mild conditions.

Another promising area is the development of one-pot synthesis protocols. These methods, which combine multiple reaction steps into a single operation, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent waste. Flow chemistry represents another frontier, offering precise control over reaction parameters and the potential for safer and more scalable synthesis of benzoate esters.

| Synthetic Method | Description | Potential Advantages |

| Traditional Esterification | Reaction of a phenol with a benzoyl chloride or benzoic acid. | Well-established and versatile. |

| Catalytic Acylation | Use of recyclable catalysts for the acylation of phenols. organic-chemistry.org | Increased sustainability and catalyst reusability. |

| Cross-Coupling Reactions | Transition-metal-catalyzed formation of the ester bond. | Milder reaction conditions and broader functional group tolerance. |

| One-Pot Syntheses | Combination of multiple reaction steps in a single vessel. | Improved efficiency and reduced waste. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and control. |

Future Directions in Computational Modeling and Theoretical Predictions

Computational modeling offers a powerful tool for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Density Functional Theory (DFT) calculations, for instance, can be employed to predict molecular geometries, electronic structures, and spectroscopic properties. This can aid in the interpretation of experimental data and provide insights into the structure-property relationships of this compound and its analogues.

Molecular docking simulations could be used to explore potential biological targets for this compound, should it or its derivatives be considered for medicinal chemistry applications. nih.gov These simulations can predict the binding affinity and orientation of a molecule within the active site of a protein, helping to identify potential lead compounds for drug discovery.

For materials science applications, computational methods can be used to predict the liquid crystalline properties of benzoate esters. By simulating the interactions between molecules, it is possible to predict the formation of different mesophases and their transition temperatures. This can accelerate the discovery of new liquid crystal materials with desired properties. Furthermore, computational tools can be used to investigate the mechanisms of supramolecular self-assembly, providing a deeper understanding of how these molecules organize into larger structures. nih.gov

Exploring Novel Supramolecular Architectures from Benzoate Esters

Supramolecular chemistry, the study of systems held together by non-covalent interactions, is a rapidly expanding field. Benzoate esters, with their potential for hydrogen bonding, π-π stacking, and van der Waals interactions, are excellent candidates for the construction of novel supramolecular architectures. rsc.orgresearchgate.net

Future research could focus on the design of this compound analogues that can self-assemble into well-defined nanostructures, such as nanowires, gels, or two-dimensional networks. rsc.org The introduction of specific functional groups could be used to direct the self-assembly process and control the morphology of the resulting structures. For example, the incorporation of hydrogen-bonding motifs could lead to the formation of extended one-dimensional chains or two-dimensional sheets. mpg.de

The resulting supramolecular materials could have a wide range of applications. For instance, porous networks could be used for gas storage or separation, while chiral assemblies could find use in enantioselective catalysis or separation. rsc.org The study of how external stimuli, such as light or temperature, affect the supramolecular organization of these compounds could also lead to the development of "smart" materials with switchable properties.

| Supramolecular Architecture | Potential Driving Forces | Potential Applications |

| Nanowires | π-π stacking, van der Waals interactions | Molecular electronics, sensors |

| Gels | Entanglement of self-assembled fibers | Drug delivery, tissue engineering |

| 2D Networks | Hydrogen bonding, halogen bonding | Porous materials, surface patterning |

| Chiral Assemblies | Chiral recognition | Enantioselective separation, catalysis rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.